

Physical and chemical properties of 1,3-Dichloro-2-methylanthraquinone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1,3-Dichloro-2-methylanthraquinone
Cat. No.:	B098911

[Get Quote](#)

An In-depth Technical Guide on 1,3-Dichloro-2-methylanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichloro-2-methylanthraquinone is a halogenated derivative of 2-methylanthraquinone, belonging to the large class of anthraquinone compounds. Anthraquinones are aromatic organic compounds with a 9,10-dioxoanthracene core structure. This class of molecules is of significant interest to researchers and drug development professionals due to the wide range of biological activities exhibited by its members, including anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern of the anthraquinone core, including the presence of halogens and alkyl groups, can significantly influence the compound's chemical reactivity and biological effects. This guide provides a comprehensive overview of the known physical and chemical properties of **1,3-Dichloro-2-methylanthraquinone**, details on its synthesis and characterization, and a discussion of its potential, though currently underexplored, biological significance.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of **1,3-Dichloro-2-methylanthraquinone** is presented below. While experimental data for some properties are limited, computed values from reliable sources are included to provide a comprehensive profile.

Property	Value	Source
Molecular Formula	C ₁₅ H ₈ Cl ₂ O ₂	[PubChem] [1]
Molecular Weight	291.13 g/mol	[PubChem] [1]
CAS Number	18018-09-2	[PubChem] [1]
IUPAC Name	1,3-dichloro-2-methylanthracene-9,10-dione	[PubChem] [1]
Melting Point	172 °C	[ChemicalBook] [2]
Boiling Point	466.3±45.0 °C (Predicted)	[ChemicalBook] [2]
Density	1.461±0.06 g/cm ³ (Predicted)	[ChemicalBook] [2]
Solubility	Insoluble in water; Soluble in organic solvents.	General Knowledge
XLogP3	4.5	[PubChem] [1]
Topological Polar Surface Area	34.1 Å ²	[PubChem] [1]

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of **1,3-Dichloro-2-methylanthraquinone** are not extensively reported in readily available literature. However, a general synthetic approach can be inferred from established methods for the synthesis of related anthraquinone derivatives. The synthesis would likely involve a two-step process: the formation of the 2-methylanthraquinone core followed by its chlorination.

Step 1: Synthesis of 2-Methylanthraquinone (Illustrative Protocol)

2-Methylanthraquinone can be synthesized via a Friedel-Crafts acylation reaction between phthalic anhydride and toluene, followed by cyclization.[\[3\]](#)

Materials:

- Phthalic anhydride
- Toluene
- Anhydrous aluminum chloride (AlCl_3)
- Methylene chloride (CH_2Cl_2)
- Concentrated sulfuric acid (H_2SO_4)
- Ice
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a round-bottomed flask equipped with a reflux condenser and an addition funnel, a suspension of anhydrous aluminum chloride in methylene chloride is prepared and cooled in an ice bath.^[4]
- A solution of acetyl chloride in methylene chloride is added dropwise to the cooled suspension.^[4]
- Following this, a solution of the aromatic compound (toluene) in methylene chloride is added dropwise, controlling the rate of addition to manage the exothermic reaction.^[4]
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional period.^[4]
- The reaction is quenched by carefully pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.^[4]
- The organic layer is separated, and the aqueous layer is extracted with methylene chloride. The combined organic layers are washed with saturated sodium bicarbonate solution and

then dried over anhydrous magnesium sulfate.[\[4\]](#)

- The solvent is removed under reduced pressure to yield the crude 2-arylbenzoic acid intermediate.
- The crude intermediate is then heated in concentrated sulfuric acid to effect cyclization to 2-methylanthraquinone.
- The reaction mixture is poured onto ice to precipitate the crude product, which is then filtered, washed with water, and dried.

Step 2: Chlorination of 2-Methylanthraquinone (General Protocol)

The chlorination of 2-methylanthraquinone would likely yield a mixture of chlorinated products, including **1,3-Dichloro-2-methylanthraquinone**. The reaction conditions would need to be carefully controlled to favor the desired product.

Materials:

- 2-Methylanthraquinone
- Chlorinating agent (e.g., chlorine gas, sulfuryl chloride)
- Solvent (e.g., nitrobenzene, acetic acid)
- Catalyst (e.g., iodine, iron)

Procedure:

- 2-Methylanthraquinone is dissolved or suspended in a suitable solvent in a reaction vessel equipped with a gas inlet (if using chlorine gas) and a reflux condenser.
- A catalytic amount of iodine or iron may be added.
- The chlorinating agent is introduced into the reaction mixture. The reaction may be carried out at room temperature or with heating, depending on the reactivity of the chlorinating agent.[\[5\]](#)

- The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the solvent is removed or the product is precipitated by the addition of a non-solvent.
- The crude product is collected by filtration.

Purification Protocol

Purification of the crude **1,3-Dichloro-2-methylanthraquinone** would be essential to remove starting materials, byproducts, and other isomers. A combination of recrystallization and column chromatography is a standard approach.[\[6\]](#)[\[7\]](#)

Recrystallization:

- The crude product is dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol, acetone, or a mixture of hexane and ethyl acetate).[\[8\]](#)
- The hot solution is filtered to remove any insoluble impurities.
- The filtrate is allowed to cool slowly to induce crystallization of the purified product.
- The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried.

Column Chromatography:

- A slurry of silica gel in a non-polar solvent (e.g., hexane) is packed into a chromatography column.[\[6\]](#)
- The crude or partially purified product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.
- The adsorbed material is loaded onto the top of the column.
- The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

- Fractions are collected and analyzed by TLC to identify those containing the pure desired product.
- The fractions containing the pure product are combined, and the solvent is evaporated to yield the purified **1,3-Dichloro-2-methylanthraquinone**.

Spectroscopic Data

Detailed experimental spectra for **1,3-Dichloro-2-methylanthraquinone** are not widely available in public databases. The following represents expected spectral characteristics based on the structure and data for related compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons would likely appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The methyl group protons would appear as a singlet in the upfield region (δ 2.0-3.0 ppm).

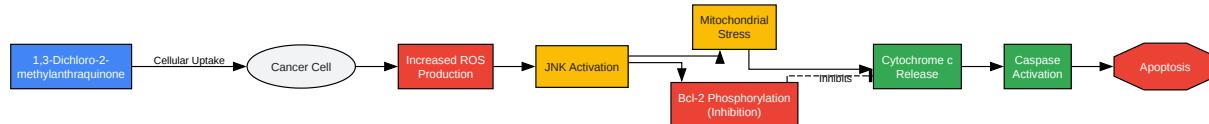
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum would display signals for the 15 carbon atoms in the molecule. The carbonyl carbons of the quinone ring are expected to be the most downfield signals (δ > 180 ppm). The aromatic carbons would appear in the region of δ 120-150 ppm, with those bonded to chlorine atoms being shifted further downfield. The methyl carbon would give a signal in the upfield region (δ 15-25 ppm).

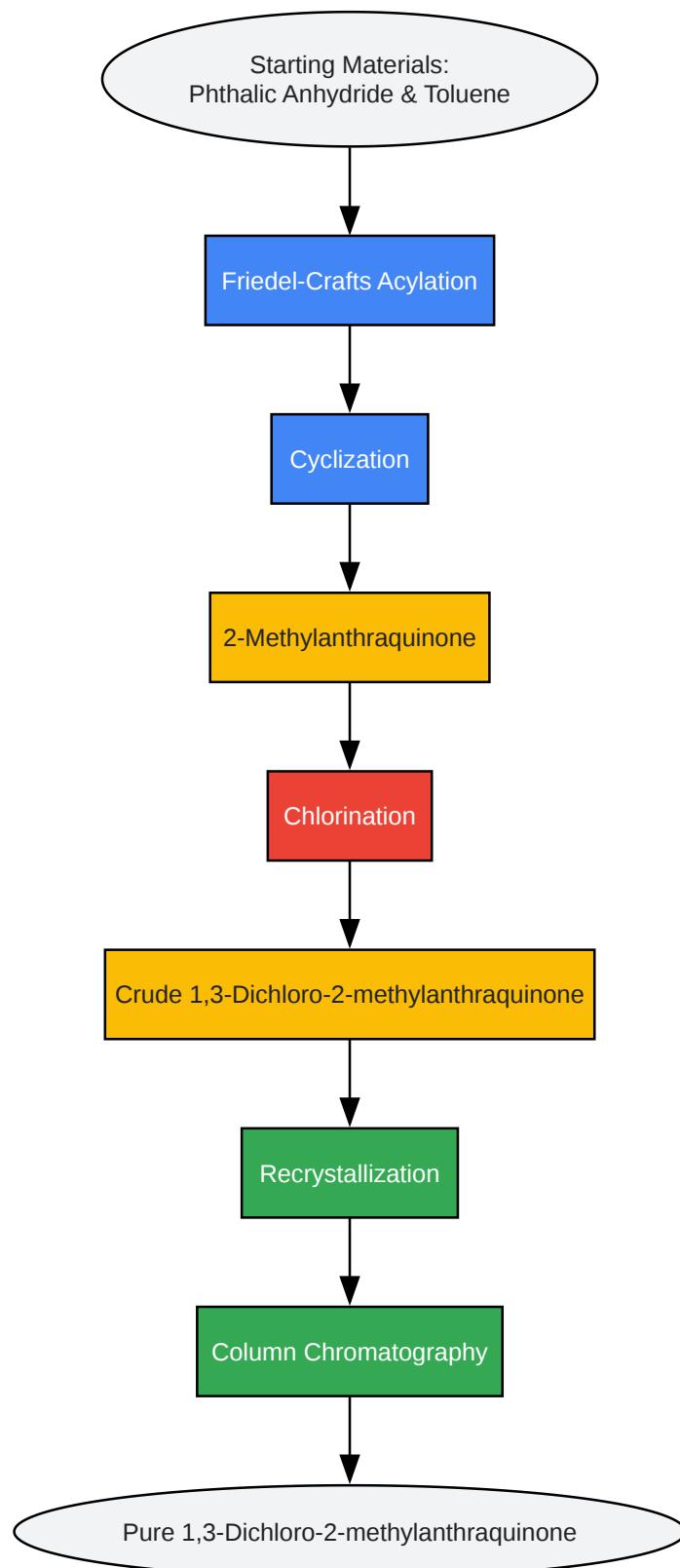
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the quinone moiety, typically in the range of 1660-1690 cm^{-1} . Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm^{-1} region. C-Cl stretching vibrations would likely appear in the fingerprint region below 800 cm^{-1} .

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (m/z 290, based on the most abundant isotopes ¹²C, ¹H, ³⁵Cl, ¹⁶O). A characteristic isotopic pattern for two chlorine atoms (M , $M+2$, $M+4$ in a ratio of approximately 9:6:1) would be a key feature for identification. Fragmentation patterns would likely involve the loss of CO, Cl, and methyl radicals.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of specific data in the scientific literature regarding the biological activity and mechanism of action of **1,3-Dichloro-2-methylanthraquinone**. However, the broader class of anthraquinones is well-known for a variety of biological effects, many of which are relevant to drug development.


Many anthraquinone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.^{[9][10]} The proposed mechanisms of action are often multifactorial and can include:


- Induction of Apoptosis: Many anthraquinones can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.^[11]
- Generation of Reactive Oxygen Species (ROS): Some anthraquinones can undergo redox cycling, leading to the production of ROS, which can cause oxidative stress and damage to cellular components, ultimately leading to cell death.^[12]
- Intercalation with DNA: The planar aromatic structure of anthraquinones allows some derivatives to intercalate between DNA base pairs, interfering with DNA replication and transcription.
- Inhibition of Topoisomerase II: Certain anthraquinones are known to be potent inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair.

Given the structural similarities to other biologically active anthraquinones, it is plausible that **1,3-Dichloro-2-methylanthraquinone** could exhibit cytotoxic properties. The presence of chlorine atoms can modulate the lipophilicity and electronic properties of the molecule, which may influence its cellular uptake, target binding, and overall biological activity.

Hypothetical Signaling Pathway

In the absence of specific experimental data for **1,3-Dichloro-2-methylanthraquinone**, a hypothetical signaling pathway for its potential cytotoxic effects can be proposed based on the known mechanisms of other anthraquinones. This model suggests that the compound could induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Dichloro-2-methylanthraquinone | C15H8Cl2O2 | CID 87405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-dichloro-2-methylanthraquinone | 18018-09-2 [amp.chemicalbook.com]
- 3. 2-Methylanthraquinone - Wikipedia [en.wikipedia.org]
- 4. websites.umich.edu [websites.umich.edu]
- 5. CN101717329B - Synthesis method of chloranthraquinone - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Preparative Isolation of Three Anthraquinones from Rumex japonicus by High-Speed Counter-Current Chromatography | MDPI [mdpi.com]
- 8. Purification [chem.rochester.edu]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis | MDPI [mdpi.com]
- 11. Overview of the Biological Activity of Anthraquinones and Flavanoids of the Plant Rumex Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel therapeutic diiminoquinone exhibits anticancer effects on human colorectal cancer cells in two-dimensional and three-dimensional in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 1,3-Dichloro-2-methylanthraquinone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098911#physical-and-chemical-properties-of-1-3-dichloro-2-methylanthraquinone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com